N-(3-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide
Description
N-(3-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at position 2, methoxy groups at positions 4 and 5 on the benzene ring, and a 3-chloro-2-methylphenyl substituent attached via an amide linkage. The nitro group and chloro-methyl substitution pattern may influence electronic properties, solubility, and biological activity, as seen in structurally related compounds .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5/c1-9-11(17)5-4-6-12(9)18-16(20)10-7-14(23-2)15(24-3)8-13(10)19(21)22/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVRUEAIWWCYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves the reaction of 3-chloro-2-methylaniline with 4,5-dimethoxy-2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Conversion to corresponding nitro or amine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The chloro and nitro groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Variations
a. N-(3-chloro-4-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide (Compound Y032-0177)
b. N-(4-chloro-2,5-dimethoxyphenyl)-2-hydroxy-3-nitrobenzamide (CAS 33580-98-2)
- Structural Differences :
- Implications : The hydroxy group introduces hydrogen-bonding capability, which could enhance solubility or interaction with biological targets compared to the fully methoxylated target compound.
Functional Group Variations in Benzamide Derivatives
a. Pesticidal Benzamides
- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) : Ethoxymethoxy substituent enhances lipophilicity, likely contributing to herbicidal activity .
- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Trifluoromethyl and pyridine groups improve photostability and broad-spectrum weed control .
- Comparison : The target compound’s nitro and methoxy groups may confer different modes of action, possibly targeting enzymes sensitive to nitroaromatic compounds.
b. Pharmacologically Active Amides
- 4i (N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide): A quinoxaline-based analog exhibiting 5-HT3 receptor antagonism and antidepressant effects .
- Comparison: Replacing the benzamide core with quinoxaline alters electronic properties and receptor selectivity, highlighting the importance of the aromatic system in bioactivity.
Data Tables
Table 1: Structural and Functional Comparison of Key Benzamide Derivatives
Table 2: Impact of Substituents on Properties
Research Findings and Implications
- Positional Isomerism : The methyl group’s position (2 vs. 4) in chlorophenyl derivatives can significantly alter molecular packing in crystals, as inferred from crystallographic studies in related compounds .
- Nitro Group Role : Nitro-substituted benzamides often exhibit herbicidal or pharmacological activity due to redox reactivity or enzyme inhibition, though specific data for the target compound require further study .
- Hydrogen Bonding : Hydroxy-containing analogs (e.g., CAS 33580-98-2) may show enhanced solubility or target interaction compared to methoxy-rich derivatives .
Biological Activity
Overview
N-(3-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide is a compound belonging to the class of benzamides, characterized by its unique functional groups that confer various biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in scientific research.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H15ClN2O5
- Molecular Weight : 350.75 g/mol
The compound features a chloro-substituted methylphenyl group and a dimethoxy-nitrobenzamide moiety, which contribute to its distinctive chemical behavior and biological activity.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of the enzyme urease. Urease plays a crucial role in the hydrolysis of urea into ammonia and carbon dioxide, which is significant in various biological and environmental processes. The inhibition of urease can lead to reduced ammonia production, impacting nitrogen metabolism in organisms.
Cellular Effects
Preliminary studies indicate that this compound may influence cellular functions by modulating urease activity. This modulation can affect various metabolic pathways, particularly in microbial systems where urease is essential for survival.
The molecular mechanism underlying the biological activity of this compound involves specific binding interactions with the urease enzyme. The binding affinity is influenced by the compound's functional groups, which facilitate effective interaction with the active site of urease.
Medicinal Chemistry
Research into this compound has highlighted its potential therapeutic applications:
- Antibacterial Properties : Studies have suggested that this compound exhibits antibacterial activity against certain strains, making it a candidate for further development as an antimicrobial agent.
- Antifungal Activity : Investigations are ongoing to assess its efficacy against fungal pathogens, potentially contributing to new antifungal treatments.
Case Studies
- Urease Inhibition Study : In vitro assays demonstrated that this compound significantly inhibited urease activity in Proteus mirabilis, leading to decreased urease-dependent growth under nitrogen-limited conditions.
- Antimicrobial Testing : A study conducted on various bacterial strains indicated that the compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloro-substituted methylphenyl; Dimethoxy-nitrobenzamide | Urease inhibitor; Antibacterial |
| N-(3-chloro-2-methylphenyl)-3,4,5-trimethoxybenzamide | Similar structure with trimethoxy group | Potentially different pharmacological profile |
| N-(3-chloro-4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide | Fluorine substitution instead of chlorine | Investigated for distinct biological activities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
